molecular formula C19H19Cl2N7S B10888451 4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10888451
M. Wt: 448.4 g/mol
InChI Key: XJRCUESGKGLGSE-UHFFFAOYSA-N
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Description

4-[1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole intermediate reacts with a dichlorobenzyl halide.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving the pyrazole intermediate and a suitable azide compound.

    Introduction of the Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and sulfide derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-4H-1,2,4-triazole-3-thiol
  • 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Uniqueness

4-[1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H19Cl2N7S

Molecular Weight

448.4 g/mol

IUPAC Name

4-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2,5-dimethylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H19Cl2N7S/c1-10-7-16(26(4)24-10)18-22-23-19(29)28(18)17-11(2)25-27(12(17)3)9-13-5-6-14(20)15(21)8-13/h5-8H,9H2,1-4H3,(H,23,29)

InChI Key

XJRCUESGKGLGSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=NNC(=S)N2C3=C(N(N=C3C)CC4=CC(=C(C=C4)Cl)Cl)C)C

Origin of Product

United States

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